
Moxisylyte
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Moxisylyt umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von 4-Hydroxy-3-isopropylacetophenon mit 2-Dimethylaminoethylchlorid in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann acetyliert, um Moxisylyt zu erzeugen . Industrielle Produktionsverfahren umfassen in der Regel ähnliche Schritte, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Moxisylyt unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Moxisylyt kann oxidiert werden, um das entsprechende N-Oxid-Derivat zu bilden.
Reduktion: Es kann reduziert werden, um Desacetylmoxisylyt zu bilden, das eines seiner wichtigsten Metaboliten ist.
Substitution: Die Acetylgruppe in Moxisylyt kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Acetylierungsmittel wie Essigsäureanhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desacetylmoxisylyt und andere Metaboliten .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Chemical Properties:
- Molecular Formula: CHNO
- Molecular Weight: 279.37 g/mol
- CAS Number: 54-32-0
- Density: 1.018 g/cm³
- Boiling Point: 371°C at 760 mmHg
Mechanism of Action:
Moxisylyte acts as a selective alpha-1 adrenergic receptor antagonist. It competes with norepinephrine at these receptors, leading to vasodilation without significant effects on blood pressure. This property makes it useful in treating conditions associated with vascular constriction and impaired blood flow .
Urological Uses
This compound has been utilized to manage urinary difficulties in patients suffering from multiple system atrophy (MSA). By blocking alpha-1 adrenergic receptors, it facilitates bladder emptying and reduces residual urine volume after urination .
Case Study:
A study compared the efficacy of this compound and prazosin in treating lower urinary tract dysfunction in MSA patients. Results indicated that this compound significantly improved urinary function without the side effects commonly associated with other treatments .
Ophthalmological Uses
In ophthalmology, this compound is indicated for reversing mydriasis (dilated pupils) induced by sympathomimetic agents like phenylephrine. This application is particularly critical for patients at risk of angle-closure glaucoma, where increased intraocular pressure can lead to severe complications .
Vascular Health
This compound has shown potential in improving peripheral blood flow in conditions like Raynaud's syndrome. Its vasodilatory effects enhance circulation and alleviate symptoms associated with vascular constriction .
Clinical Findings:
A clinical trial demonstrated that local administration of this compound resulted in increased cutaneous blood flow and skin temperature, indicating its effectiveness in treating vascular disorders .
Data Table: Summary of this compound Applications
Wirkmechanismus
Moxisylyte exerts its effects by blocking α1-adrenergic receptors, which are responsible for vasoconstriction. By inhibiting these receptors, this compound causes vasodilation, leading to increased blood flow to the extremities . This mechanism is particularly beneficial in conditions like Raynaud’s syndrome, where improved blood circulation can alleviate symptoms .
Vergleich Mit ähnlichen Verbindungen
Moxisylyt ist unter den α1-adrenergen Antagonisten aufgrund seiner spezifischen Wirkung auf die periphere Durchblutung einzigartig. Ähnliche Verbindungen umfassen Prazosin, Terazosin und Doxazosin, die ebenfalls α1-adrenerge Antagonisten sind, aber hauptsächlich zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt werden . Die besondere Anwendung von Moxisylyt in der Urologie und seine Wirksamkeit bei der Verbesserung der peripheren Durchblutung hebt es von diesen anderen Verbindungen ab .
Biologische Aktivität
Moxisylyte, a competitive alpha-adrenergic antagonist, has garnered attention for its diverse biological activities, particularly in the management of erectile dysfunction and its pharmacological effects on vascular smooth muscle. This article explores its pharmacodynamics, clinical applications, and relevant research findings.
This compound primarily acts as a vasodilator by blocking post-synaptic alpha-1 adrenergic receptors. This action leads to relaxation of vascular smooth muscles and improved blood flow, particularly in the penile tissues, facilitating erections. It is also noted for its role in reducing urethral pressure, making it beneficial for patients with urinary retention issues.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a bioavailability of approximately 10%. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximal Plasma Concentration | 352.8 ng/ml (IV) |
Half-life | 1-2 hours |
Volume of Distribution | 0.83-0.98 L/kg (beagle dogs) |
Main Route of Elimination | Urine (75% IV; 69% oral) |
This compound is metabolized quickly into active metabolites such as deacetyl-thymoxamine, which contribute to its pharmacological effects. The drug's elimination is predominantly renal, with minor fecal excretion.
Erectile Dysfunction
This compound has been extensively studied for its efficacy in treating erectile dysfunction (ED). In a double-blind study involving neurogenic patients and those with psychogenic impotence, this compound demonstrated significant effectiveness:
- Erectile Response : In 93% of patients, this compound induced an erectile response.
- Dosage Comparison : Patients received doses of 10 mg, 20 mg, and 30 mg, with no significant difference in efficacy across doses.
- Placebo Comparison : Only 25% of placebo recipients achieved an erection adequate for intercourse compared to 85% with this compound.
These findings underscore this compound's potential as a first-line treatment for ED due to its favorable side effect profile and high efficacy rates .
Case Studies
-
Intracavernous Injection Study :
- A study assessed the effects of intracavernous injections of this compound on isolated human penile corpus cavernosum tissue.
- Results indicated that this compound produced concentration-dependent relaxation of norepinephrine-induced contractions.
- Its competitive antagonistic effect was notable but less potent than prazosin .
- Adverse Effects :
Comparative Analysis with Other Agents
This compound is often compared to other vasodilators used for ED treatment. The following table summarizes its efficacy relative to common alternatives:
Agent | Efficacy Rate (%) | Side Effects |
---|---|---|
This compound | 93 | Mild pain, hypotension |
Papaverine | Variable | Painful erections |
Prostaglandin E1 | Higher than this compound | Pain at injection site |
While prostaglandin E1 may show higher efficacy rates in some studies, this compound’s lower incidence of adverse effects makes it a viable option for many patients .
Eigenschaften
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
Record name | Moxisylyte | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxisylyte [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxisylyte hydrochoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxisylyte | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXISYLYTE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.